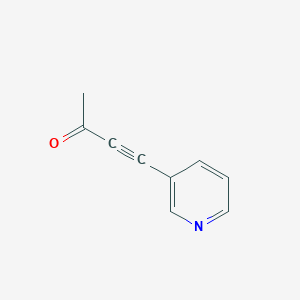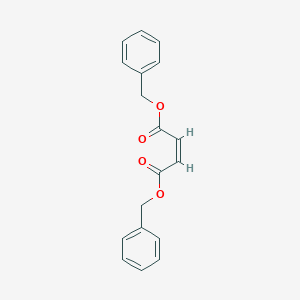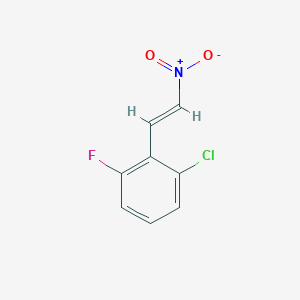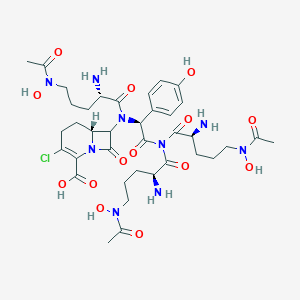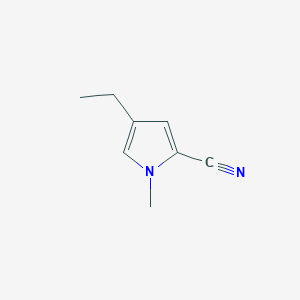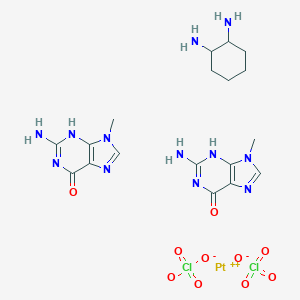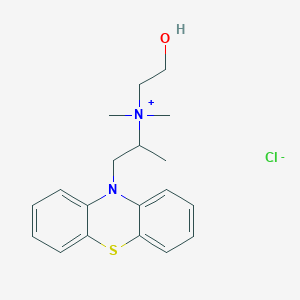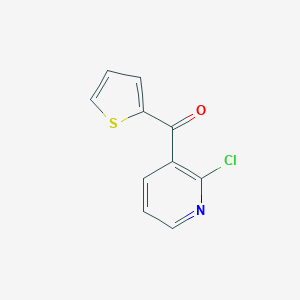
2-Chloro-3-(2-thenoyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-(2-thenoyl)pyridine derivatives often involves multistep reactions, starting from basic pyridine or nicotinamide derivatives. For example, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, was synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(2-thenoyl)pyridine derivatives displays interesting features. For instance, the structure of N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea, a structurally related compound, reveals dihedral angles between the benzene and pyridyl rings, indicating a degree of planarity and potential for π-π interactions, which could affect its reactivity and properties (Yu‐Jie Ding et al., 2009).
Chemical Reactions and Properties
2-Chloro-3-(2-thenoyl)pyridine undergoes various chemical reactions, exploiting the reactivity of the chloro and thenoyl groups. For example, the triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines produces imidazo[1,2-a]pyridines, a reaction that highlights the electrophilic character and potential of 2-chloropyridines to participate in complex heterocyclic formations (Frédéric Vuillermet et al., 2020).
Applications De Recherche Scientifique
Synthesis of Herbicides and Pharmaceuticals
2-Chloro-3-(2-thenoyl)pyridine is a key intermediate in the synthesis of various herbicides and pharmaceutical compounds. Its derivatives have been explored for their potential in creating efficient herbicides, such as the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a precursor for the highly efficient herbicide trifloxysulfuron. This synthesis involves a series of reactions starting from nicotinamide, showcasing the compound's versatility in agricultural chemical development (Zuo Hang-dong, 2010).
Development of Fungicides and Insecticides
Research has also indicated the role of 2-Chloro-3-(2-thenoyl)pyridine derivatives in the development of fungicides and insecticides. For example, a study describes the preparation of 2-Chloro-6-(trichloromethyl)pyridine as an intermediate for tefluthrin, an insecticide controlling a wide range of soil insect pests in crops like maize and sugar beet. This highlights the compound's application in pest management and control strategies, contributing to enhanced agricultural productivity (Huang Xiao-shan, 2009).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of 2-Chloro-3-(2-thenoyl)pyridine have been explored for their biological activities, including as intermediates in the synthesis of compounds with potential pharmacological properties. A noteworthy application is the creation of novel pyridine and fused pyridine derivatives aimed at developing new therapeutic agents. These compounds undergo various chemical transformations, demonstrating the chemical flexibility and potential of 2-Chloro-3-(2-thenoyl)pyridine in contributing to novel drug discovery and development processes (E. M. Flefel et al., 2018).
Advanced Materials Synthesis
The synthesis of advanced materials, such as polyimides with enhanced thermal stability and solubility, has also been facilitated by derivatives of 2-Chloro-3-(2-thenoyl)pyridine. These materials find applications in electronics and coatings, where properties such as high thermal resistance and solubility in common solvents are crucial. The development of such polyimides involves complex chemical synthesis routes, underscoring the compound's utility in the creation of high-performance polymers (Shujiang Zhang et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with theacetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Biochemical Pathways
Given its potential interaction with acetyl-coa carboxylase, it may influence the fatty acid biosynthesis pathway .
Result of Action
Similar compounds have been tested for their in vitro antimicrobial activity on gram-positive and gram-negative bacteria .
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-10-7(3-1-5-12-10)9(13)8-4-2-6-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABLMHZQMXLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568823 | |
| Record name | (2-Chloropyridin-3-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-thenoyl)pyridine | |
CAS RN |
125035-34-9 | |
| Record name | (2-Chloropyridin-3-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)


